
Carm1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carm1-IN-5 is a chemical compound that functions as an inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is an enzyme that plays a crucial role in the methylation of arginine residues on histone and non-histone proteins, which is essential for regulating gene expression. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit the activity of CARM1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carm1-IN-5 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of chemical reactions such as alkylation, acylation, and cyclization. The final step involves the coupling of the intermediate with a specific reagent under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Carm1-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution.
Major Products
Scientific Research Applications
Carm1-IN-5 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool compound to study the role of CARM1 in chemical reactions and gene regulation.
Biology: Employed in research to understand the biological functions of CARM1 and its impact on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit CARM1 activity and suppress tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CARM1-related pathways.
Mechanism of Action
Carm1-IN-5 exerts its effects by inhibiting the enzymatic activity of CARM1. CARM1 catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, which is crucial for gene expression regulation. By inhibiting CARM1, this compound disrupts this methylation process, leading to altered gene expression and suppression of oncogenic pathways. The molecular targets of this compound include histone proteins and other substrates of CARM1 involved in transcriptional regulation.
Comparison with Similar Compounds
Carm1-IN-5 is compared with other CARM1 inhibitors such as EZM2302 and TP-064. While all these compounds inhibit CARM1 activity, this compound is unique in its chemical structure and potency. It has shown better specificity and activity towards CARM1 compared to other inhibitors, making it a promising candidate for further research and therapeutic development.
List of Similar Compounds
EZM2302: Another potent CARM1 inhibitor with demonstrated efficacy in preclinical models.
TP-064: A known CARM1 inhibitor with similar mechanisms of action but different chemical properties.
This compound stands out due to its unique structure and higher specificity, making it a valuable tool in the study and potential treatment of CARM1-related diseases.
Properties
Molecular Formula |
C22H26ClN3O2S |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
(2S)-1-[[2-[[3-chloro-4-(1,3-thiazol-2-yl)phenyl]methoxy]phenyl]methyl-methylamino]-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C22H26ClN3O2S/c1-24-12-18(27)14-26(2)13-17-5-3-4-6-21(17)28-15-16-7-8-19(20(23)11-16)22-25-9-10-29-22/h3-11,18,24,27H,12-15H2,1-2H3/t18-/m0/s1 |
InChI Key |
UMKLFWMQTDMELK-SFHVURJKSA-N |
Isomeric SMILES |
CNC[C@@H](CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |
Canonical SMILES |
CNCC(CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
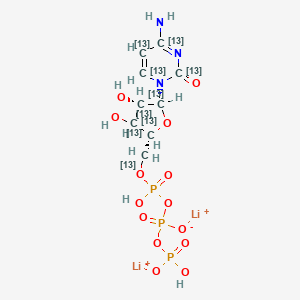
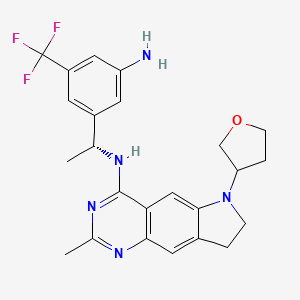
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
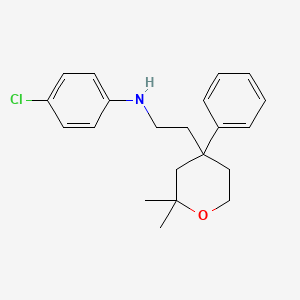
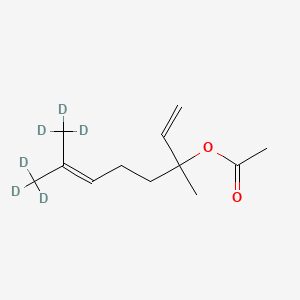
![1-[(3-chlorophenyl)methyl]-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12381343.png)
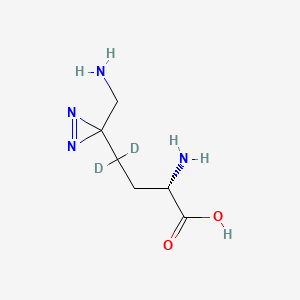


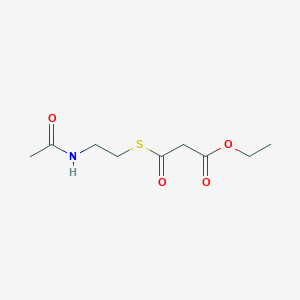
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
